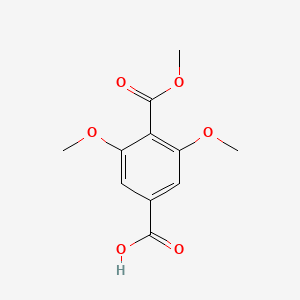
(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride is a chemical compound with the molecular formula C11H21ClO3S and a molecular weight of 268.8 g/mol . This compound is characterized by the presence of a tert-butoxymethyl group attached to a cyclopentyl ring, which is further connected to a methanesulfonyl chloride group. It is commonly used in organic synthesis and various industrial applications due to its unique reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride typically involves the reaction of cyclopentylmethanol with tert-butyl chloroformate to form the tert-butoxymethyl cyclopentyl intermediate. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize flow microreactor systems, which provide better control over reaction parameters and improve the overall yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used in the reaction.
Applications De Recherche Scientifique
(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants .
Mécanisme D'action
The mechanism of action of (1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the cyclopentyl and tert-butoxymethyl groups.
Cyclopentylmethanesulfonyl Chloride: Lacks the tert-butoxymethyl group.
Tert-butoxymethylmethanesulfonyl Chloride: Lacks the cyclopentyl group.
Uniqueness
(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride is unique due to the presence of both the tert-butoxymethyl and cyclopentyl groups, which confer distinct steric and electronic properties. These properties enhance its reactivity and make it a valuable reagent in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C11H21ClO3S |
|---|---|
Poids moléculaire |
268.80 g/mol |
Nom IUPAC |
[1-[(2-methylpropan-2-yl)oxymethyl]cyclopentyl]methanesulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-10(2,3)15-8-11(6-4-5-7-11)9-16(12,13)14/h4-9H2,1-3H3 |
Clé InChI |
BJENHIYJPKRYPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC1(CCCC1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)


![rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)

![3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane](/img/structure/B15327204.png)





